molecular formula C7H16S B157714 Butane, 1-(propylthio)- CAS No. 1613-46-3

Butane, 1-(propylthio)-

Cat. No.: B157714
CAS No.: 1613-46-3
M. Wt: 132.27 g/mol
InChI Key: ZBRWJPVULTZZCE-UHFFFAOYSA-N
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Description

Butane, 1-(propylthio)-, also known as butyl propyl sulfide or 4-thiaoctane, is an organic compound with the molecular formula C₇H₁₆S. It is a sulfide derivative of butane, where a propylthio group is attached to the first carbon of the butane chain. This compound is known for its distinctive sulfur-containing structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butane, 1-(propylthio)- typically involves the reaction of butyl halides with propylthiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the propylthiol acts as a nucleophile, displacing the halide ion from the butyl halide.

Industrial Production Methods: Industrial production of butane, 1-(propylthio)- can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.

Types of Reactions:

    Oxidation: Butane, 1-(propylthio)- can undergo oxidation reactions to form sulfoxides and sulfones. These reactions typically require oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form the corresponding thiol and butane. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur, where the propylthio group is replaced by other nucleophiles. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, butane.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

Butane, 1-(propylthio)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of butane, 1-(propylthio)- involves its interaction with various molecular targets, primarily through its sulfur atom. The sulfur atom can form bonds with other atoms, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, potentially altering their function and activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical processes.

Comparison with Similar Compounds

    Butyl methyl sulfide: Similar structure but with a methyl group instead of a propyl group.

    Butyl ethyl sulfide: Contains an ethyl group instead of a propyl group.

    Propyl methyl sulfide: Contains a propyl group but with a methyl group instead of a butyl group.

Uniqueness: Butane, 1-(propylthio)- is unique due to its specific combination of a butyl and a propyl group attached to a sulfur atom. This specific arrangement imparts distinct chemical properties, making it valuable in various chemical reactions and applications. Its ability to undergo a wide range of chemical transformations, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Properties

IUPAC Name

1-propylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWJPVULTZZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304028
Record name Butane, 1-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-46-3
Record name Butyl propyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiaoctane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL PROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0Z2TZ9Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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